molecular formula C18H12ClF6N5O2 B3004288 4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylhydrazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone CAS No. 866051-56-1

4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylhydrazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone

Cat. No.: B3004288
CAS No.: 866051-56-1
M. Wt: 479.77
InChI Key: ITQOMYPZSGGBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylhydrazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone features a pyrimidinone core substituted with a hydrazine-linked 3-chloro-5-(trifluoromethyl)pyridinyl group at position 4, a hydroxy group at position 6, and a 3-(trifluoromethyl)phenyl group at position 1.

Properties

IUPAC Name

6-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF6N5O2/c1-29(15-12(19)6-10(8-26-15)18(23,24)25)28-13-7-14(31)30(16(32)27-13)11-4-2-3-9(5-11)17(20,21)22/h2-8,28H,1H3,(H,27,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWXWOQFTJVBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC2=CC(=O)N(C(=O)N2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF6N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylhydrazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone, often referred to as a pyrimidinone derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, particularly in cancer therapy and other therapeutic areas.

  • Molecular Formula : C16H14ClF6N4O
  • Molecular Weight : 426.75 g/mol
  • CAS Number : [Not available in the provided data]

The biological activity of this compound is primarily attributed to its ability to inhibit specific proteins involved in cell survival and proliferation pathways. Notably, it has shown potential as an inhibitor of the Bcl-2 family proteins, which are critical regulators of apoptosis.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell growth in small-cell lung cancer (H146) with an IC50 value indicating potent activity.
    • Binding affinity assays reveal that modifications in the compound's structure can enhance or diminish its interaction with Bcl-2 and Bcl-xL proteins, crucial for its anticancer efficacy .
  • Structure-Activity Relationship (SAR) :
    • Research indicates that the presence of trifluoromethyl groups and specific nitrogen substituents plays a vital role in enhancing the compound's binding affinity and biological activity. Variations in these groups lead to significant differences in inhibitory potency against target proteins .
  • In Vivo Efficacy :
    • Animal model studies have suggested that compounds similar to this pyrimidinone derivative can effectively reduce tumor sizes, although complete regression may not always be achieved. This highlights the need for further optimization to improve therapeutic outcomes .

Table 1: Binding Affinities and Cell Growth Inhibition

Compound IDStructure ModificationsBcl-2 Binding Affinity (IC50 ± SD, nM)Bcl-xL Binding Affinity (IC50 ± SD, nM)H146 Cell Growth Inhibition (IC50 ± SD, nM)
4-CH3, -COOH1.3 ± 0.26 ± 161 ± 39
7-CH399 ± 511 ± 6>1000
8-CONHCH35 ± 16 ± 336 ± 26

*Note: IC50 values represent the concentration required to inhibit 50% of target activity.

Case Studies

A notable case study involved optimizing a series of pyrimidinone derivatives for enhanced efficacy against Bcl-2/Bcl-xL proteins. The study systematically altered functional groups on the pyrimidinone scaffold, leading to the identification of compounds with improved binding affinities and cellular activities. For example, one derivative showed a remarkable decrease in IC50 values compared to earlier iterations, emphasizing the importance of structural modifications in drug design .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Core Structure Key Substituents Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Notes
Target Compound Pyrimidinone 4: Hydrazino-linked 3-chloro-5-(trifluoromethyl)pyridinyl; 6: Hydroxy; 1: 3-(trifluoromethyl)phenyl ~500 (estimated) 2 (OH, NH) ~7 Unique hydrazino linkage; dual trifluoromethyl groups enhance lipophilicity
6-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine () Pyrazolo[1,5-a]pyrimidine 6: 3-Chloro-5-(trifluoromethyl)pyridinyl; 3: 4-Methoxyphenyl 404.8 0 7 Direct aryl linkage; methoxy group improves solubility
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazinone () Pyridazinone 2: 3-(Trifluoromethyl)phenyl; 4: Chloro; 5: Methylamino ~350 (estimated) 1 (NH) ~5 Pyridazinone core; methylamino may enhance metabolic stability
4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one () Tetrahydropyrimidinone 4: 4-Chlorophenyl; 5: Thienylcarbonyl; 6: Hydroxy, Trifluoromethyl ~400 (estimated) 1 (OH) ~5 Thienyl group introduces π-stacking potential; saturated core reduces planarity

Pharmacological and Physicochemical Implications

Hydrazino Linkage vs. Aryl Linkage: The target compound’s hydrazino group enables hydrogen bonding with biological targets (e.g., kinases or proteases), whereas the pyrazolo-pyrimidine in relies on aromatic stacking due to its rigid, fused core . The hydrazino bridge may increase synthetic complexity compared to cross-coupled analogs like ’s compound, which can be synthesized via Suzuki-Miyaura reactions .

Trifluoromethyl Groups: Both the target compound and ’s analog feature trifluoromethylpyridinyl groups, enhancing metabolic stability and membrane permeability.

Hydroxy Group: The hydroxy group at position 6 in the target compound and ’s tetrahydropyrimidinone improves water solubility but may limit blood-brain barrier penetration compared to non-hydroxylated analogs like ’s compound .

Core Structure Effects: Pyrimidinone (target) and pyridazinone () cores offer distinct electronic profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.